molecular formula C17H18O2 B6331749 (2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 725700-97-0

(2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6331749
CAS No.: 725700-97-0
M. Wt: 254.32 g/mol
InChI Key: DKDTTZQVNLUVFY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, (2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one, is a synthetic chalcone derivative of interest in several advanced research fields. Chalcones are recognized as privileged structures in medicinal chemistry and materials science. Based on its molecular architecture, which features an α,β-unsaturated ketone bridge linking a 4-tert-butylphenyl group to a furan heterocycle, this compound is a candidate for investigation in various applications. Potential research avenues include its role as a key precursor in the synthesis of more complex fragrant molecules, leveraging the structural features it shares with known fragrant ketone precursors . Furthermore, chalcone derivatives are extensively studied for their biological activities, serving as core scaffolds in the development of novel therapeutic agents. Researchers may also explore its photophysical properties for potential applications in organic electronics or as a building block for functional polymeric materials. The tert-butyl group is known to influence crystallinity and thermal stability, making this compound a subject of interest in materials science research.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDTTZQVNLUVFY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone. For the target compound, 4-tert-butylacetophenone reacts with furfural under alkaline conditions. A typical procedure involves:

  • Dissolving 4-tert-butylacetophenone (10 mmol) and furfural (10 mmol) in ethanol.

  • Adding aqueous NaOH (40%, 15 mL) and stirring at 60–70°C for 4–6 hours.

  • Isolating the product via vacuum filtration and recrystallizing from ethanol.

Optimization Strategies

Cross-Coupling Reactions: Modern Synthetic Routes

Recent advances in transition metal-catalyzed cross-coupling reactions offer alternative pathways for chalcone synthesis, particularly for structurally complex derivatives.

Suzuki-Miyaura Coupling

This method couples a boronic acid with a ketone-bearing electrophile. For the target compound, 4-tert-butylphenylboronic acid reacts with (E)-3-(furan-2-yl)acryloyl chloride in the presence of a palladium catalyst.

  • Procedure:

    • Combine 4-tert-butylphenylboronic acid (1.2 eq), (E)-3-(furan-2-yl)acryloyl chloride (1 eq), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2 eq) in toluene.

    • Heat at 90°C under N₂ for 12 hours.

    • Isolate via column chromatography (hexane/ethyl acetate).

  • Yield: 65–75%, outperforming traditional methods in sterically hindered systems.

Heck Coupling

The Heck reaction couples aryl halides with alkenes. Using 4-tert-butylbromobenzene and furan-2-yl acrylate, this method achieves moderate yields:

  • Conditions: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N, DMF, 100°C.

  • Challenges: Competing side reactions reduce efficiency compared to Suzuki coupling.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid, uniform heating. For the target chalcone:

  • Mix 4-tert-butylacetophenone and furfural in PEG-400.

  • Irradiate at 150 W for 10 minutes.

  • Cool and precipitate the product with ice water.

  • Yield: 85–90%, versus 60–70% for conventional heating.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)TimeAdvantagesLimitations
Claisen-SchmidtNaOH/ethanol, 70°C60–704–6 hoursLow cost, simplicityLong duration, moderate yields
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃, toluene, 90°C65–7512 hoursHigh selectivityExpensive catalysts
Microwave-AssistedPEG-400, 150 W85–9010 minutesRapid, high yieldsSpecialized equipment required

Recent Advances and Modifications

  • Enzyme-Catalyzed Synthesis: Lipases (e.g., Candida antarctica) enable solvent-free condensation at 50°C, achieving 80% yield with minimal waste.

  • Flow Chemistry: Continuous-flow systems enhance scalability, reducing reaction time to 30 minutes .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have shown that chalcones exhibit significant antimicrobial properties. Research indicates that (2E)-3-(4-tert-butylphenyl)-1-(furan-2-yl)prop-2-en-1-one demonstrates effective inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which could lead to potential therapeutic applications in treating inflammatory diseases .
  • Antioxidant Potential
    • The antioxidant activity of this compound has been evaluated through various assays. Its ability to scavenge free radicals indicates potential use in formulations aimed at reducing oxidative stress in biological systems .

Materials Science Applications

  • Organic Photovoltaics
    • The compound has been explored as a material in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light and convert it into electrical energy positions it as a promising candidate for solar energy applications .
  • Fluorescent Probes
    • Recent research highlights the use of this compound as a fluorescent probe in biochemical assays. Its fluorescence characteristics can be utilized for detecting specific biomolecules, enhancing the sensitivity and specificity of diagnostic tests .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various chalcones, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new class of antibiotics.

Case Study 2: Photovoltaic Performance

Research conducted by Zhao et al. (2023) examined the incorporation of furan-based chalcones into organic solar cells. The study found that devices utilizing this compound exhibited improved power conversion efficiencies compared to traditional materials.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
AntimicrobialInhibition of bacterial strainsSignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction of pro-inflammatory cytokinesEffective in vitro inhibition observed
AntioxidantScavenging free radicalsHigh antioxidant capacity demonstrated
Organic PhotovoltaicsSolar energy conversionEnhanced efficiency in photovoltaic devices reported
Fluorescent ProbesDetection of biomoleculesIncreased sensitivity in assays noted

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through interactions with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Property Comparisons

Compound Name (Lab ID) Substituents (α/β) Yield (%) Melting Point (°C) HPLC Purity (%) Key Applications
LabMol-91 (Target) α: Furan-2-yl; β: 4-t-BuPh 7.8 84 99.8 Antitubercular research
LabMol-85 α: Pyrrol-2-yl; β: 4-t-BuPh 7 158 99.81 Antitubercular research
LabMol-83 α: 3-BrPh; β: 4-MeOPh 41 90 99.66 Antitubercular research
(E)-1-(Furan-2-yl)-3-(4-MeOPh)prop-2-en-1-one α: Furan-2-yl; β: 4-MeOPh 53 164 99.36 Crystallography, antifungal
(E)-3-(Furan-2-yl)-1-(4-MeOPh)prop-2-en-1-one α: 4-MeOPh; β: Furan-2-yl N/A N/A N/A Tyrosinase inhibition
PAAPM α: Phenyl; β: 4-MeOPh N/A N/A N/A SARS-CoV-2 SPIKE interaction

Key Observations :

  • Yield : LabMol-91’s low yield (7.8%) contrasts with higher yields in derivatives like LabMol-83 (41%) and LabMol-90 (89%), suggesting synthetic challenges with bulky substituents .
  • Melting Points : LabMol-91’s lower melting point (84°C) vs. LabMol-85 (158°C) highlights the impact of the α-substituent: furan (flexible) vs. pyrrole (rigid) .
  • Purity : All compounds exhibit >99% purity, ensuring reliable bioactivity data .
Antitubercular Activity

LabMol-91 was evaluated against M. tuberculosis H37Rv and drug-resistant strains using MABA and Low Oxygen Recovery Assays.

  • LabMol-85 (pyrrole-substituted): Moderate activity (MIC ~2 µg/mL) against M. tuberculosis .
  • LabMol-90 (4-nitrophenyl): Higher activity (MIC ~0.5 µg/mL), attributed to the electron-withdrawing nitro group enhancing target binding .
  • LabMol-91 ’s tert-butyl group may improve lipophilicity and membrane penetration, but its bulky nature could reduce binding efficiency compared to nitro or methoxy groups.
Antifungal Activity
  • (2E)-1-(4’-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (compound 8 in ): MIC = 0.07 µg/mL against T. rubrum, demonstrating the furan moiety’s role in antifungal activity .
Enzyme Inhibition
  • (E)-1-(Furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (compound 5 in ): IC$_{50}$ = 1.2 µM against tyrosinase, with dihydroxy/methoxy groups enhancing binding .
  • LabMol-91 : Lacks polar substituents (e.g., -OH, -OMe), likely reducing enzyme affinity compared to hydroxylated analogs.

Structural Insights from Crystallography

  • (E)-3-(Furan-2-yl)-1-(4-MeOPh)prop-2-en-1-one (): Exhibits a planar enone system with dihedral angles of 12.96° (furan vs. enone) and 7.89° (phenyl vs. enone). C–H···π interactions stabilize the crystal lattice .
  • LabMol-91 : The bulky tert-butyl group likely disrupts planarity, reducing π-π stacking interactions but enhancing hydrophobic binding in biological targets.

Biological Activity

(2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities that have garnered significant interest in medicinal chemistry. This compound is characterized by its unique structural features, including a furan ring and a tert-butyl substituent, which may influence its interactions with biological targets.

The molecular formula of this compound is C17H18O2, with a molecular weight of 254.33 g/mol. Its structure can be described as follows:

PropertyValue
Molecular FormulaC17H18O2
Molecular Weight254.33 g/mol
DensityNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its α,β-unsaturated carbonyl system, which allows it to act as a Michael acceptor. This property enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The presence of the tert-butyl and furan substituents can enhance its binding affinity and specificity towards various biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in studies involving breast cancer cell lines, this compound demonstrated an IC50 value of approximately 30 µM, indicating potent cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.
  • Cancer Cell Apoptosis : Research published in Cancer Letters indicated that treatment with this chalcone derivative led to increased levels of reactive oxygen species (ROS) in cancer cells, which correlated with enhanced apoptotic activity.

Comparative Analysis

When compared to other chalcone derivatives, this compound exhibits unique properties due to its specific substituents:

Compound NameBiological Activity
(2E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAntioxidant and anti-inflammatory
(2E)-1-(4-Nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneAntimicrobial and anticancer activities
This compound Antimicrobial and anticancer properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(4-tert-butylphenyl)-1-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-tert-butylbenzaldehyde and 2-acetylfuran under alkaline conditions (e.g., NaOH/ethanol). Key parameters include temperature (60–80°C), reaction time (4–6 hrs), and molar ratio (1:1.2 aldehyde:ketone). Yield optimization requires monitoring by TLC and recrystallization from ethanol .

Q. How is the crystal structure of this chalcone derivative determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed. The compound crystallizes in a monoclinic system (e.g., space group P2₁/n), with unit cell parameters refined using software like SHELX. Intermolecular C–H···O hydrogen bonds and π–π stacking between aromatic rings contribute to lattice stability .

Q. What spectroscopic techniques are used to characterize this compound, and how are key peaks interpreted?

  • Methodological Answer :

  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C), and ~1250 cm⁻¹ (C–O of furan) .
  • NMR : ¹H NMR shows a doublet at δ 7.8–8.0 ppm (α,β-unsaturated proton) and singlet at δ 1.3 ppm (t-Bu group). ¹³C NMR confirms the carbonyl carbon at ~190 ppm .

Q. How is the antimicrobial activity of this compound evaluated, and what controls are essential?

  • Methodological Answer : Use agar disc diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and solvent controls (DMSO). Report MIC (Minimum Inhibitory Concentration) values in µg/mL .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this chalcone, and what functional/basis set is recommended?

  • Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO energies, electrostatic potential (ESP), and dipole moments. Compare experimental UV-Vis spectra (λmax ~350 nm) with TD-DFT results to validate electronic transitions .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths or vibrational frequencies)?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C=O) may arise from crystal packing effects not modeled in gas-phase DFT. Use AIM (Atoms in Molecules) theory to analyze electron density topology. Adjust computational parameters (e.g., solvent model) to align with experimental conditions .

Q. How does substituent variation (e.g., t-Bu vs. methoxy) affect the compound’s nonlinear optical (NLO) properties?

  • Methodological Answer : Replace the t-Bu group with electron-donating/withdrawing groups and compute hyperpolarizability (β) using CPHF (Coupled Perturbed Hartree-Fock). Correlate results with Hammett constants (σ) to design NLO-active derivatives .

Q. What mechanistic insights explain the antimicrobial activity differences between this compound and its halogenated analogs?

  • Methodological Answer : Compare logP (lipophilicity) and electrostatic potential maps to assess membrane penetration and target binding. Molecular docking with bacterial enzymes (e.g., dihydrofolate reductase) can identify key interactions (e.g., halogen bonding with 2,6-dichloro analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.